molecular formula C20H20N2O3 B12169224 methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate

methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate

Cat. No.: B12169224
M. Wt: 336.4 g/mol
InChI Key: OXZDYPOMHPGTMR-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate is a benzoate ester derivative featuring an amide-linked 1-methylindole moiety. Its structure combines a methyl benzoate core with a propanoyl spacer bridging the aromatic ester and the nitrogen-containing heterocycle. This compound is of interest in medicinal chemistry due to the indole scaffold’s prevalence in bioactive molecules, such as kinase inhibitors and antimicrobial agents.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

methyl 4-[3-(1-methylindol-3-yl)propanoylamino]benzoate

InChI

InChI=1S/C20H20N2O3/c1-22-13-15(17-5-3-4-6-18(17)22)9-12-19(23)21-16-10-7-14(8-11-16)20(24)25-2/h3-8,10-11,13H,9,12H2,1-2H3,(H,21,23)

InChI Key

OXZDYPOMHPGTMR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability .

Mechanism of Action

The mechanism of action of methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table highlights structural differences and similarities between methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate and related compounds:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Features
This compound (Target) Benzoate ester + indole 1-Methylindole, propanoyl amide linkage ~352.4 (calculated) Indole moiety for potential bioactivity; ester group for solubility tuning
(S)-Methyl-4-((1-(benzyloxy)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)benzoate Benzoate ester + indole Benzyloxy group at C1 of propanoyl; stereospecific (S)-configuration ~490.5 (calculated) Enhanced steric bulk; potential for chiral-selective interactions
Ethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate Benzoate ester + isoindole Isoindole-1,3-dione substituent; phenyl group at propanoyl 442.47 Electron-withdrawing groups may affect reactivity and binding
(n-Butyl)(S)-3-(1H-indol-3-yl)-2-((3-oxocyclohex-1-en-1-yl)amino)propanoate Indole + cyclohexenone Cyclohexenone-amino linkage; n-butyl ester 354.45 Conformational flexibility; antifungal activity reported
Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate Benzoate ester + pyrazole Fluorinated propanoyl; pyrazole-carboxamide substituent 460.4 Fluorine atoms enhance metabolic stability; polar functional groups

Physical and Spectroscopic Properties

Property Target Compound (Expected) Compound Compound Compound
Melting Point (°C) Not reported Not reported Not reported (yellow oil) 97–99
Solubility Likely polar aprotic solvents EtOAc/ether Methanol Hexane/EtOAc
¹H NMR (Key Signals) Indole H (~7.1–7.6 ppm), ester OCH3 (~3.9 ppm) Benzyloxy CH2 (~5.1 ppm), indole H Cyclohexenone H (~2.5–3.0 ppm) Pyrazole NH2 (~6.8 ppm), tetrafluoropropane
Mass Spectrometry [M+H]+ ~353.4 [M+H]+ ~491.5 [M+H]+ 354.45 (ESI-HRMS) [M]+ 460 (EI-MS)

Functional Implications

  • Indole vs. Isoindole : The target compound’s 1-methylindole group may enhance π-π stacking in biological targets compared to isoindole-1,3-dione in , which introduces electron-deficient regions.
  • Fluorination Effects: Compound ’s tetrafluoropropane chain improves metabolic stability relative to the target’s propanoyl group, a common strategy in drug design .
  • Bioactivity: While the target lacks direct data, compound ’s antifungal activity suggests indole derivatives with flexible linkers (e.g., cyclohexenone) may exhibit broader biological utility .

Biological Activity

Methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. The indole moiety, common in many bioactive compounds, suggests that this compound may exhibit significant biological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18N2O3\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_3

This structure features an indole ring, which is known for its role in various biological activities, including anti-cancer properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For example, it has been shown to induce cell cycle arrest in the G0/G1 phase in various cancer cell lines, which is critical for preventing tumor growth.
  • Inhibition of Protein Interactions : Similar to other indole derivatives, this compound may interfere with protein-protein interactions critical for cancer progression. It has been suggested that this compound can disrupt c-Myc-Max heterodimerization, a crucial step in oncogenic signaling pathways.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Cell Proliferation : In vitro assays demonstrated that the compound inhibited the growth of HL60 and Daudi cell lines with IC50 values in the low micromolar range. The mechanism appears to involve disruption of c-Myc-Max dimerization, leading to reduced transcriptional activity of c-Myc target genes .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound resulted in significant accumulation of cells in the G0/G1 phase, indicating a halt in cell cycle progression and potential induction of apoptosis .

Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyCell LineIC50 (µM)Mechanism of Action
HL60~5Disruption of c-Myc-Max dimerization
Daudi~7Induction of G0/G1 cell cycle arrest
VariousLow micromolarInhibition of oncogenic signaling

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